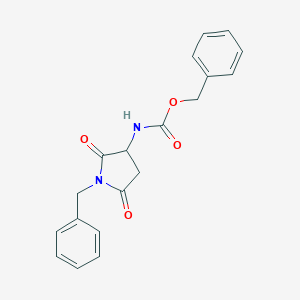![molecular formula C9H17NO3 B036859 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid CAS No. 1212364-37-8](/img/structure/B36859.png)
3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholine derivatives, including those similar to 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, involves diastereoselective protocols yielding high-yielding esters. These processes often start with the condensation of specific lactones with imines, controlling the C2-C3 relative stereochemistry, followed by ring-closure reactions. Such methodologies provide access to both 2,3-trans and 2,3-cis morpholines, demonstrating the flexibility in synthetic approaches for obtaining desired stereochemistries (Penso et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid often involves advanced spectroscopic techniques. These analyses confirm the stereochemistry and provide insights into the molecular conformation, critical for understanding the compound's reactivity and interactions. For instance, crystal structure studies of related morpholine derivatives offer detailed insights into their geometric arrangements and conformational preferences, contributing to a comprehensive understanding of their molecular structures (Hu et al., 2006).
Chemical Reactions and Properties
Morpholine derivatives engage in a variety of chemical reactions, underscoring their versatility in organic synthesis. For instance, electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives demonstrates isomerization and fluorination reactions, indicating the compound's reactivity towards electrophilic substitution and the potential for chemical modification (Takashi et al., 1998).
Physical Properties Analysis
The physical properties of morpholine derivatives, including solubility, melting points, and crystalline structure, are pivotal for their application in various chemical processes. Studies on related compounds provide data on their thermodynamic stability, solubility in different solvents, and crystalline characteristics, which are essential for designing synthesis and application strategies (Mazur et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are crucial for understanding the behavior of morpholine derivatives in chemical syntheses and potential applications. For instance, the reactivity of these compounds with different electrophiles, nucleophiles, and their behavior under catalytic conditions reveal their utility in forming various chemically significant bonds and structures (Leathen et al., 2009).
科学的研究の応用
Sorption Studies
Research on sorption of phenoxy herbicides to soil and minerals highlights the environmental impact and interactions of similar compounds with natural substrates. Werner et al. (2012) reviewed experiments on the sorption of 2,4-D and related phenoxy herbicides, emphasizing the role of soil parameters and sorbent materials in sorption processes. This study helps understand the environmental behavior of related compounds (Werner, Garratt, & Pigott, 2012).
Pharmacological Interest of Morpholine Derivatives
Asif and Imran (2019) reviewed the pharmacological profile of morpholine derivatives, which share a core structural feature with 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid. The study covers a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, highlighting the potential for developing novel therapeutic agents from morpholine-based compounds (Asif & Imran, 2019).
Antioxidant Activity Analysis
Munteanu and Apetrei (2021) presented a critical review of tests used to determine the antioxidant activity of compounds, including methodologies that could be applicable to evaluating the antioxidant potential of 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid and its derivatives. Understanding these assays is crucial for exploring the antioxidant properties of new compounds (Munteanu & Apetrei, 2021).
Bioactive Isomers in Nutritional Science
The study of conjugated linoleic acid (CLA) isomers, including their impact on health, offers insight into the significance of stereochemistry in biological activities. Research by Kim et al. (2016) on CLA's various biological activities, such as anti-cancer, anti-atherosclerosis, and immune modulation, underscores the potential health benefits and concerns associated with specific isomers, which may parallel the research applications for morpholine derivatives (Kim, Kim, Kim, & Park, 2016).
特性
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7-5-10(4-3-9(11)12)6-8(2)13-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBUHTVOMGQXPA-OCAPTIKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

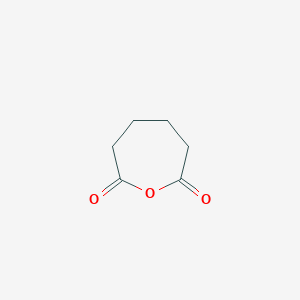
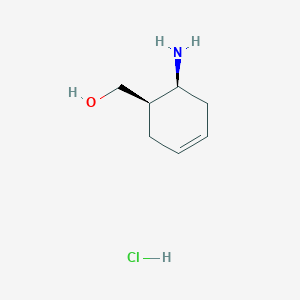
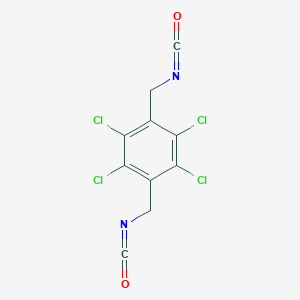
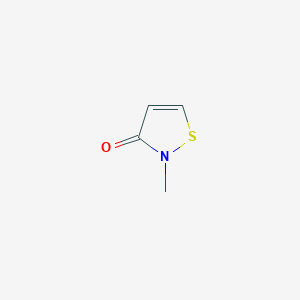
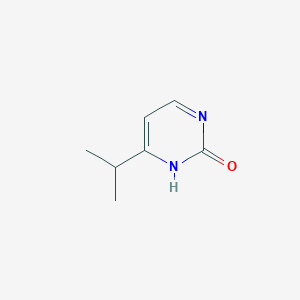

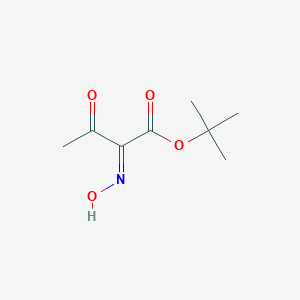
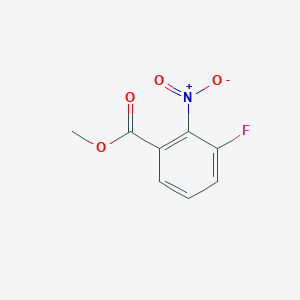
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

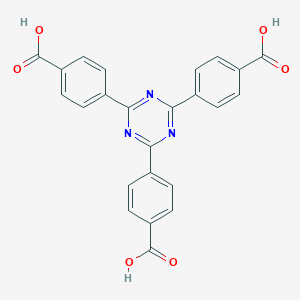
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)

